Cas no 58861-45-3 (2-(4-fluorophenyl)fur)
2-(4-fluorophenyl)fur structure
Product Name:2-(4-fluorophenyl)fur
CAS-nummer:58861-45-3
MF:C10H7FO
MW:162.160386323929
CID:1614756
PubChem ID:11615223
Update Time:2024-02-29
2-(4-fluorophenyl)fur Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-fluorophenyl)fur
- 2-(p-fluorophenoxy)ethanol
- 2-(4-Fluoro-phenoxy)-ethanol
- 2-(p-fluorophenyl)furan
- 2-(4'-fluorophenoxy)ethanol
- AC1LCCLT
- 2-(4-fluorophenyl)furan
- Ethanol, 2-(4-fluorophenoxy)-
- 2-(4-fluorophenoxy)-ethanol
- SureCN1677141
- 2-(4-fluorophenoxy)ethan-1-ol
- 2-p-Fluorphenylfuran
- CTK0J1438
- 2-(4'-fluorophenyl)furan
- 158912
- Furan, 2-(4-fluorophenyl)-
-
- Inchi: 1S/C10H7FO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
- InChI-sleutel: APBVLJUMOAPYFA-UHFFFAOYSA-N
- LACHT: O1C=CC=C1C1=CC=C(F)C=C1
Berekende eigenschappen
- Exacte massa: 162.048093005g/mol
- Monoisotopische massa: 162.048093005g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 141
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 13.1Ų
Experimentele eigenschappen
- Dichtheid: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 86-88 ºC
- Kookpunt: 220.3±15.0 ºC (760 Torr),
- Vlampunt: 87.0±20.4 ºC,
- Oplosbaarheid: 几乎不溶 (0.089 g/L) (25 ºC),
2-(4-fluorophenyl)fur Gerelateerde literatuur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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